

LOFT Trial Overview and Participant Demographics

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The Long-term **Odanacatib** Fracture Trial (LOFT) was a multinational, randomized, double-blind, placebo-controlled, event-driven Phase 3 study conducted across 387 centers in 40 countries [1] [2]. Its primary objective was to assess the anti-fracture efficacy and safety of **odanacatib** in postmenopausal women with osteoporosis [1].

A total of 16,713 women were randomized to receive either oral **odanacatib** 50 mg once weekly or a matching placebo [1] [2]. All participants received weekly vitamin D3 (5600 IU) and daily calcium supplements to ensure a total daily intake of approximately 1200 mg [1].

Key Inclusion Criteria [1]:

- Women ≥ 65 years old, postmenopausal for ≥ 5 years.
- **Bone Mineral Density (BMD) Criteria:**
 - Without a prior vertebral fracture: BMD T-score ≤ -2.5 at the femoral neck (FN) or total hip (TH).
 - With a prior radiographic vertebral fracture: BMD T-score ≤ -1.5 at the FN or TH.
- Ambulatory and able to provide informed consent.

Major Exclusion Criteria [1]:

- More than one prior vertebral fracture (in candidates suitable for other therapies).
- Prior fragility hip fracture (in candidates suitable for other therapies).
- Clinical fragility fracture within the prior 24 months.
- Evidence of metabolic bone disease other than osteoporosis.
- Significant renal impairment.

The trial included a pre-planned interim analysis. Following this analysis, an independent data monitoring committee recommended the study be stopped early due to robust efficacy and a favorable benefit/risk

profile at that time. After the base study closeout, a planned extension (LOFT Extension) allowed 8,256 participants to continue their original randomized treatment for up to 5 years from initial randomization [1] [2].

Efficacy and Safety Outcomes from LOFT

The LOFT demonstrated that **odanacatib** significantly reduced the risk of vertebral, hip, and non-vertebral fractures. The table below summarizes the primary efficacy outcomes from the base study and the cumulative results including the extension study.

Table 1: Anti-Fracture Efficacy of **Odanacatib** in the LOFT and LOFT Extension [2]

Fracture Type	LOFT (Median 36.5 months follow-up)	LOFT + Extension (Median 47.6 months follow-up)
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| Radiographic Vertebral | **Odanacatib**: 3.7% (251/6770) Placebo: 7.8% (542/6910) **HR 0.46 (95% CI 0.40-0.53); p<0.0001** | **Odanacatib**: 4.9% (341/6909) Placebo: 9.6% (675/7011) **HR 0.48 (95% CI 0.42-0.55); p<0.0001** | | Hip | **Odanacatib**: 0.8% (65/8043) Placebo: 1.6% (125/8028) **HR 0.53 (95% CI 0.39-0.71); p<0.0001** | **Odanacatib**: 1.1% (86/8043) Placebo: 2.0% (162/8028) **HR 0.52 (95% CI 0.40-0.67); p<0.0001** | | Non-Vertebral | **Odanacatib**: 5.1% (412/8043) Placebo: 6.7% (541/8028) **HR 0.77 (95% CI 0.68-0.87); p<0.0001** | **Odanacatib**: 6.4% (512/8043) Placebo: 8.4% (675/8028) **HR 0.74 (95% CI 0.66-0.83); p<0.0001** |

Despite its robust efficacy, **odanacatib** was associated with an increased risk of specific cardiovascular events, which ultimately led to the termination of its development.

Table 2: Key Safety Outcomes in LOFT and LOFT Extension [2]

Safety Outcome	LOFT	LOFT + Extension
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| Composite Cardiovascular Event (Cardiovascular death, MI, or stroke) | **Odanacatib**: 3.4% (273/8043) Placebo: 3.1% (245/8028) **HR 1.12 (95% CI 0.95-1.34); p=0.18** | **Odanacatib**: 5.0% (401/8043) Placebo: 4.3% (343/8028) **HR 1.17 (95% CI 1.02-1.36); p=0.029** | | Stroke | **Odanacatib**: 1.7% (136/8043)

Placebo: 1.3% (104/8028) **HR 1.32 (95% CI 1.02-1.70); p=0.034** | **Odanacatib**: 2.3% (187/8043) Placebo: 1.7% (137/8028) **HR 1.37 (95% CI 1.10-1.71); p=0.0051** | | **Myocardial Infarction** | **Odanacatib**: 0.7% (60/8043) Placebo: 0.9% (74/8028) **HR 0.82 (95% CI 0.58-1.15); p=0.26** | Not reported | | **All-Cause Mortality** | **Odanacatib**: 5.0% (401/8043) Placebo: 4.4% (356/8028) **HR 1.13 (95% CI 0.98-1.30); p=0.10** | Not reported |

Mechanism of Action and Bone Histomorphometry

Odanacatib is a selective, neutral inhibitor of cathepsin K (CatK), the primary protease secreted by osteoclasts to degrade type I collagen in the bone matrix [1]. Its unique mechanism involves inhibiting bone resorption without a profound suppression of bone formation, which differs from other anti-resorptive agents like bisphosphonates [1].

Bone histomorphometry analysis from 386 transiliac bone biopsies obtained from consenting LOFT participants provided insights into the drug's mechanism.

Table 3: Key Histomorphometry Findings from LOFT Bone Biopsies [3]

Parameter	Findings with Odanacatib (vs. Placebo)
Osteoclast Number	Higher over time, consistent with the drug's mechanism to inhibit cathepsin K activity without reducing osteoclast numbers.
Bone Formation Indices (Trabecular, Intracortical, Endocortical)	Generally similar to placebo after 2 years, indicating preservation of bone formation.
Periosteal Bone Formation	Increased proportion of patients with double labels and increased bone formation indices over 5 years.
Cortical Bone	Associated with a numerical increase in cortical thickness at month 60.
Bone Quality	Qualitative assessment revealed no abnormalities.

These findings demonstrate that **odanacatib** uncouples bone resorption from formation. By preserving osteoclast activity and a level of bone formation, it positively influenced bone structure, contributing to the observed increases in BMD and reduction in fracture risk [3].

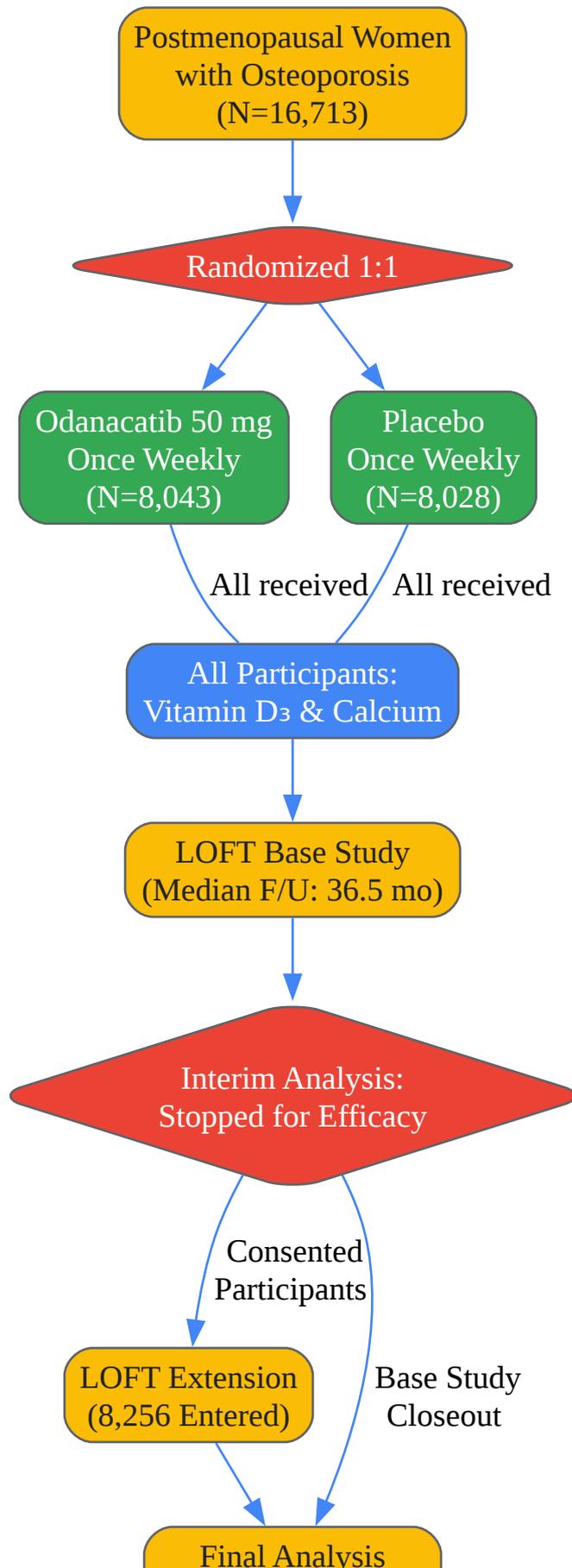
Experimental Protocol Summary

Study Design Summary for LOFT [1] [2]:

- **Design:** Multinational, randomized, double-blind, placebo-controlled, event-driven trial.
- **Intervention:** Oral **odanacatib** 50 mg once weekly versus matching placebo.
- **Duration:** Planned for ~5 years, with a pre-planned interim analysis for early termination.
- **Primary Endpoints:**
 - Radiographic vertebral fractures.
 - Adjudicated hip fractures.
 - Adjudicated clinical non-vertebral fractures.
- **Secondary Endpoints:**
 - Clinical vertebral fractures.
 - Change in BMD (lumbar spine, total hip, femoral neck).
 - Bone turnover markers (e.g., urinary NTx/creatinine, serum BSAP).
 - Safety and tolerability.
- **Bone Biopsy Substudy:**
 - **Method:** Transilial bone biopsies after tetracycline labeling.
 - **Analysis:** Dynamic and static histomorphometry to assess bone remodeling and modeling.
 - **Time Points:** Baseline, Month 24, Month 36, and Month 60 [3].

Visualizing the LOFT Trial Design and Drug Mechanism

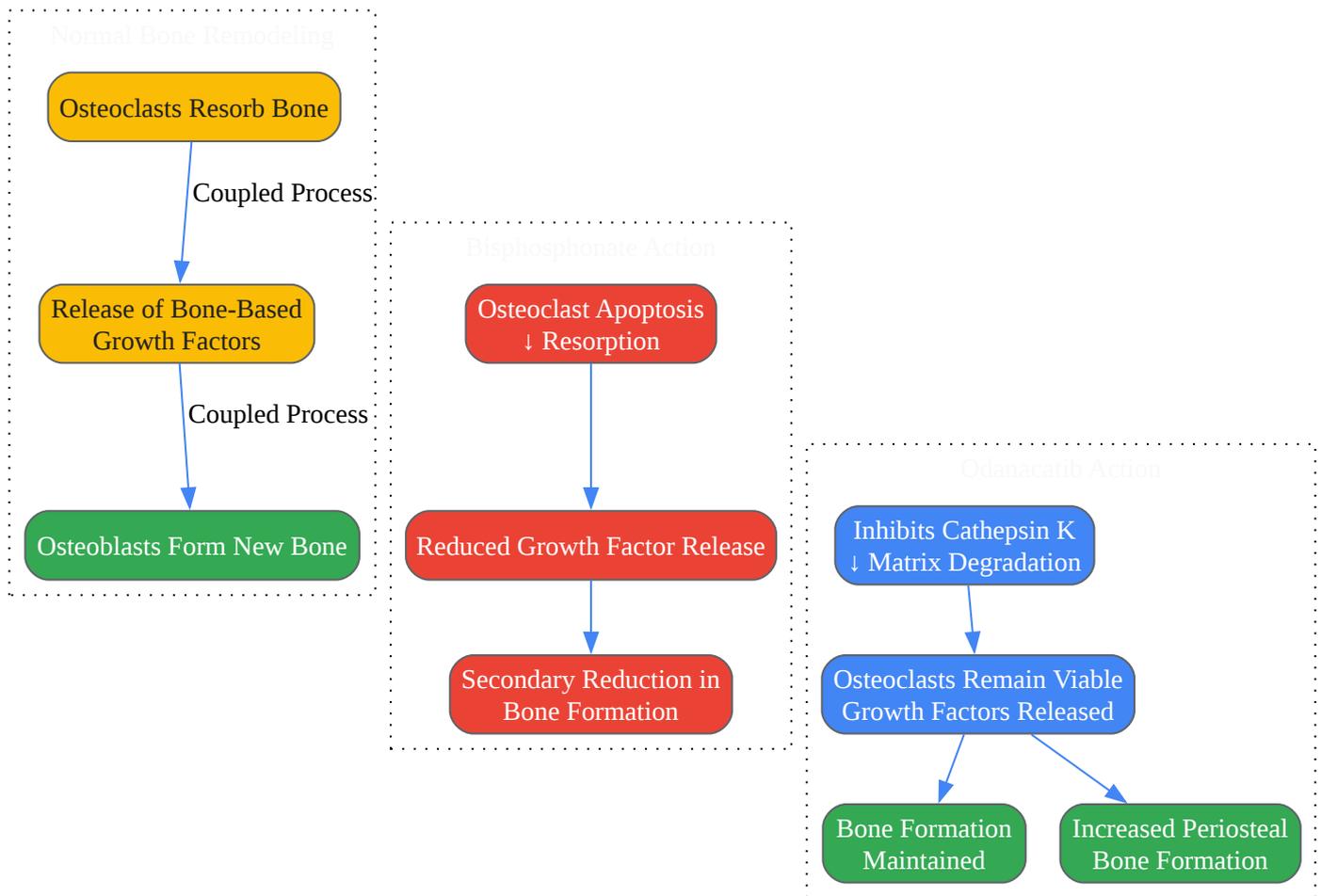
The following diagrams illustrate the trial protocol and the unique mechanism of action of **odanacatib**.



(LOFT + Extension)

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Diagram 1: LOFT Trial Design and Participant Flow. F/U: Follow-up; mo: months.



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Diagram 2: Mechanism of Action: **Odanacatib** vs. Normal Remodeling and Bisphosphonates.

Conclusion and Research Significance

The LOFT program established **odanacatib** as a highly effective anti-fracture agent with a unique mechanism of action that preserved bone formation. The significant reductions in vertebral, hip, and non-vertebral fractures highlighted its potential to address a major unmet need in osteoporosis treatment. However, the associated increase in cardiovascular risk, particularly stroke, altered the therapy's benefit-risk profile. Based on this assessment, the sponsor decided to discontinue the development of **odanacatib** for osteoporosis [2]. Nevertheless, the LOFT trial remains a landmark study, providing invaluable insights into bone biology and the clinical potential of cathepsin K inhibition.

References

1. Odanacatib for the treatment of postmenopausal osteoporosis [pmc.ncbi.nlm.nih.gov]
2. results of the LOFT multicentre, randomised, double-blind, ... [pubmed.ncbi.nlm.nih.gov]
3. 5-Year Data From the Phase 3 Long-Term Odanacatib ... [pubmed.ncbi.nlm.nih.gov]

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